

A Comparative Guide to Pyruvate Carboxylase Inhibitors: Benchmarking Pyruvate Carboxylase-IN-1

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Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-1*

Cat. No.: *B12414089*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Pyruvate Carboxylase-IN-1** with other known inhibitors of Pyruvate Carboxylase (PC), a critical enzyme in metabolic pathways. The following sections detail the performance of these inhibitors, supported by experimental data, and provide methodologies for key assays.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the carboxylation of pyruvate to oxaloacetate.^{[1][2]} This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and providing precursors for amino acid and neurotransmitter synthesis.^{[3][4]} Given its central role in metabolism, PC has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.^{[2][5]} The development of potent and specific PC inhibitors is therefore of significant interest to the research and drug development community.

Quantitative Comparison of PC Inhibitors

The inhibitory potency of various compounds against Pyruvate Carboxylase is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i), which provide quantitative measures of each inhibitor's efficacy.

Inhibitor	Type of Inhibition	IC50	Ki	Organism/System	Reference(s)
Pyruvate Carboxylase-IN-1	Not specified	0.204 µM (cell lysate) 0.104 µM (cell-based)	-	Human	[3][6]
ZY-444	Not specified	3.82 µM (TPC-1 cells, 48h) 3.79 µM (KTC-1 cells, 48h)	-	Human cancer cell lines	[3]
Oxamate	Non-competitive with respect to pyruvate	-	1.6 mM	Chicken liver PC	[7]
Phosphonoacetate	Non-competitive with respect to MgATP	-	0.5 mM (sheep kidney PC) 2.5 mM (Rhizobium etli PC)	Sheep kidney, Rhizobium etli	[7][8]
L-Aspartate	Allosteric feedback inhibitor, competitive with respect to acetyl-CoA	-	Not specified	Microbial and fungal PC	[7][9]
Anemoside B4	Not specified	Not specified	-	Not specified	[10][11]
α-Hydroxycinnamic acids (e.g., 8v)	Competitive with respect to pyruvate, mixed-type	4.3 ± 1.5 µM	0.74 µM	Not specified	[2]

with respect
to ATP

Mechanism of Action of Pyruvate Carboxylase-IN-1 and Other Inhibitors

Pyruvate Carboxylase-IN-1 is a potent inhibitor of PC with demonstrated anti-proliferative activity in cancer cells.[\[3\]](#) While the precise mechanism of inhibition is not fully detailed in the available literature, its low micromolar IC₅₀ values in both cell-lysate and cell-based assays suggest a direct and effective interaction with the enzyme.

ZY-444 is another potent PC inhibitor that has been shown to suppress cancer progression. Its mechanism involves the inactivation of PC's catalytic activity, which in turn inhibits the Wnt/β-catenin/Snail signaling pathway.[\[12\]](#)

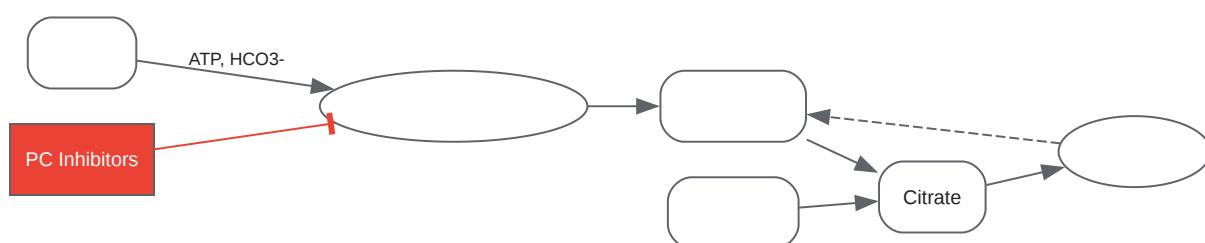
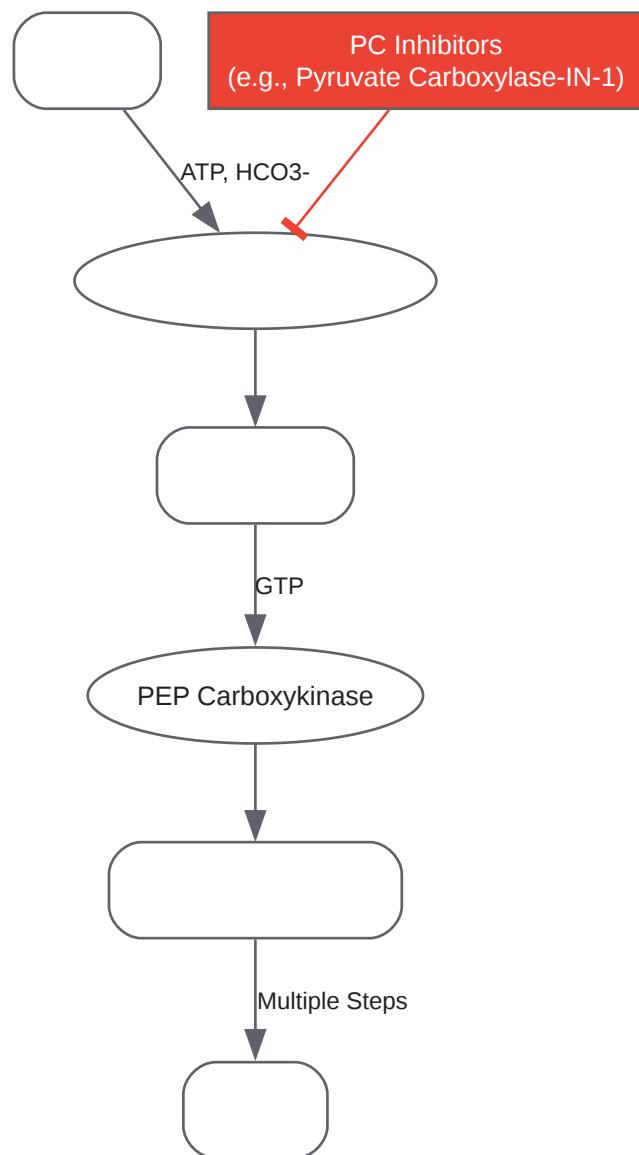
Oxamate, a structural analog of pyruvate, acts as a non-competitive inhibitor with respect to pyruvate.[\[7\]](#)[\[13\]](#) It is proposed to bind to the carboxyl transferase (CT) domain of the enzyme.
[\[7\]](#)

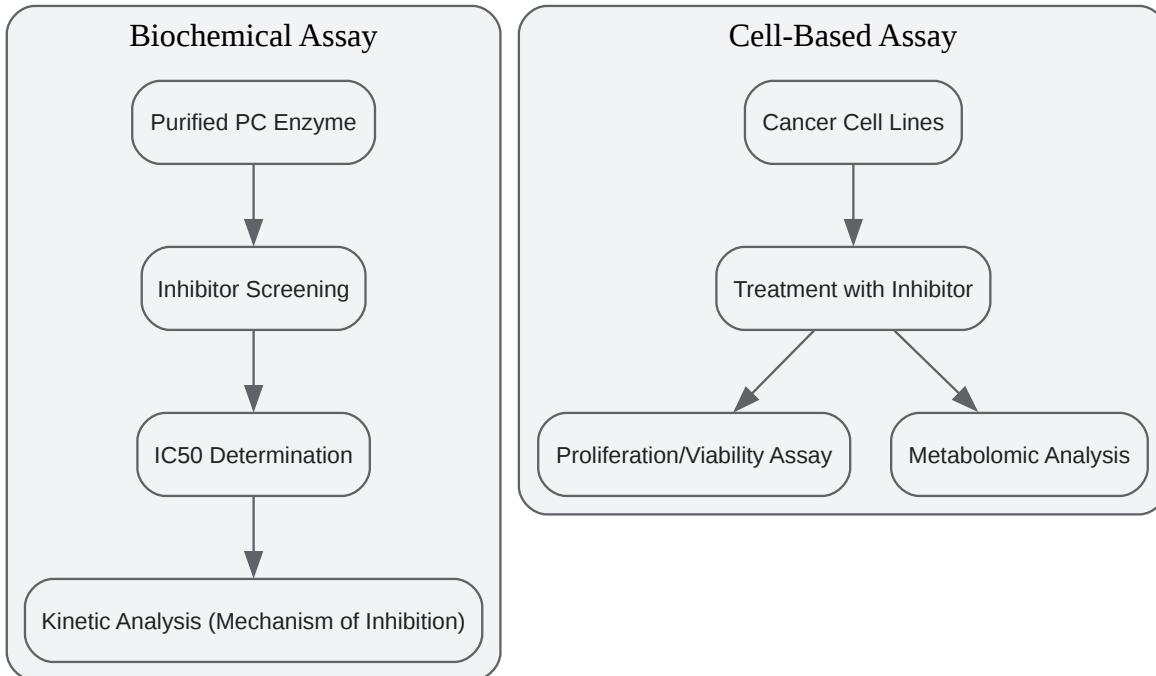
Phosphonoacetate functions as a non-competitive inhibitor with respect to MgATP, suggesting it interferes with the ATP-dependent biotin carboxylation step in the biotin carboxylase (BC) domain.[\[7\]](#)[\[8\]](#)

L-Aspartate is a natural allosteric feedback inhibitor of PC in many microorganisms and fungi. It acts competitively with respect to the allosteric activator acetyl-CoA, providing a physiological mechanism for regulating PC activity based on the levels of TCA cycle intermediates.[\[7\]](#)[\[9\]](#)

Signaling Pathways and Experimental Workflows

The inhibition of Pyruvate Carboxylase has significant downstream effects on various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for evaluating PC inhibitors.





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